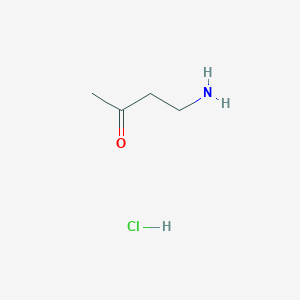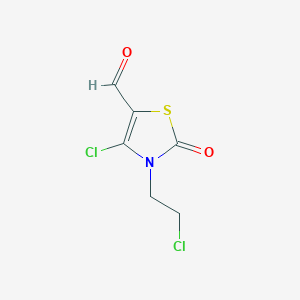
(5-Chloro-2-methylphenyl)hydrazine
Übersicht
Beschreibung
“(5-Chloro-2-methylphenyl)hydrazine” is a chemical compound with the molecular formula C7H9ClN2 . It is a solid substance and is used as a research chemical .
Molecular Structure Analysis
The molecular structure of “(5-Chloro-2-methylphenyl)hydrazine” consists of a benzene ring with a chlorine atom and a methyl group attached at positions 5 and 2 respectively. The benzene ring is also attached to a hydrazine group .Physical And Chemical Properties Analysis
“(5-Chloro-2-methylphenyl)hydrazine” is a solid substance . It has a molecular weight of 193.08 . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Other Compounds
“(5-Chloro-2-methylphenyl)hydrazine” can be used in the synthesis of other complex compounds. It can serve as a building block in the chemical industry .
Antileishmanial and Antimalarial Activities
Research has shown that pyrazole-bearing compounds, which can be synthesized using hydrazine-coupled derivatives like “(5-Chloro-2-methylphenyl)hydrazine”, have potent antileishmanial and antimalarial activities . In a study, some of these synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Molecular Docking Studies
“(5-Chloro-2-methylphenyl)hydrazine” and its derivatives can be used in molecular docking studies. These studies can help understand the interaction between the compound and its target protein, providing insights into its mechanism of action .
Pharmacological Research
“(5-Chloro-2-methylphenyl)hydrazine” and its derivatives can be used in pharmacological research due to their diverse pharmacological effects . They can be used to develop new drugs with better efficacy and fewer side effects .
Biological Research
“(5-Chloro-2-methylphenyl)hydrazine” can be used in biological research. Its derivatives can be used to study their effects on various biological systems .
Chemical Research
“(5-Chloro-2-methylphenyl)hydrazine” can be used in chemical research. It can be used to study its properties, reactions, and interactions with other compounds .
Safety and Hazards
“(5-Chloro-2-methylphenyl)hydrazine” is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Wirkmechanismus
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
(5-Chloro-2-methylphenyl)hydrazine, like other hydrazine derivatives, can react with carbonyl compounds to form hydrazones . This reaction involves the nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon, followed by the elimination of water . The resulting hydrazone can undergo further reactions, depending on the conditions .
Biochemical Pathways
For instance, they can inhibit the activity of certain enzymes, disrupt cellular metabolism, and affect signal transduction pathways . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored under an inert atmosphere at 2-8°c . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Hydrazine derivatives have been associated with various biological effects, including antileishmanial and antimalarial activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Chloro-2-methylphenyl)hydrazine. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s reactivity and stability . More research is needed to understand how these and other environmental factors influence the action of this compound.
Eigenschaften
IUPAC Name |
(5-chloro-2-methylphenyl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFXJNWHUFWYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methylphenyl)hydrazine | |
CAS RN |
94447-40-2 | |
| Record name | (5-chloro-2-methylphenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3038908.png)




![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3038918.png)

![2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B3038921.png)

![3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid](/img/structure/B3038924.png)